3-Bromo-5-chloro-2-methoxybenzoic acid
Description
Significance and Research Context of Aromatic Carboxylic Acids
Aromatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. This functional group imparts acidic properties and provides a reactive site for numerous chemical transformations. Benzoic acid, the simplest of this class, and its derivatives are fundamental in organic synthesis. They serve as precursors for the synthesis of esters, amides, acid chlorides, and other functional groups, making them indispensable in the creation of more complex molecules. In medicinal chemistry, the carboxylic acid moiety is often a key component of pharmacophores, as it can participate in hydrogen bonding interactions with biological targets.
Overview of Structural Features and Their Chemical Implications
The introduction of halogen (e.g., bromine, chlorine) and methoxy (B1213986) (-OCH₃) substituents onto the benzoic acid scaffold dramatically influences the molecule's electronic and steric properties.
Methoxy Substituent: The methoxy group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, it also possesses a strong electron-donating resonance effect (+R or +M effect) due to the presence of lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring. stackexchange.com The resonance effect is generally more dominant, particularly when the methoxy group is in the ortho or para position relative to another group. This electron-donating nature can influence the reactivity of the aromatic ring in electrophilic substitution reactions. quora.com
Scope and Objectives of Research on 3-Bromo-5-chloro-2-methoxybenzoic acid and Related Analogues
Research into polysubstituted benzoic acids like this compound is driven by the need for novel chemical entities with specific properties for various applications. The primary objectives of studying this compound and its analogues include:
Development of Novel Synthetic Methodologies: The synthesis of specifically substituted aromatic compounds presents a challenge in organic chemistry. Research in this area aims to develop efficient and regioselective synthetic routes.
Investigation of Structure-Activity Relationships (SAR): In medicinal chemistry, understanding how the placement and nature of substituents affect the biological activity of a molecule is crucial for drug design and development.
Creation of Novel Building Blocks: Compounds like this compound serve as versatile intermediates for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
This article will focus exclusively on the chemical compound this compound, detailing its known properties, plausible synthetic approaches based on related compounds, and the chemical implications of its specific substitution pattern.
Chemical Profile of this compound
This section provides a summary of the key identification and physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 66237-57-8 |
| Molecular Formula | C₈H₆BrClO₃ |
| Molecular Weight | 265.49 g/mol |
| Canonical SMILES | COC1=C(C(=CC(=C1)Cl)Br)C(=O)O |
| InChI Key | Not readily available |
| Physicochemical Data (Predicted/Estimated) | Value |
| Melting Point | Data not consistently available; related compounds have a wide range. |
| Boiling Point | Not determined due to decomposition at high temperatures. |
| Solubility | Likely soluble in organic solvents like ethanol (B145695) and chloroform, and insoluble in water, similar to related compounds. chembk.com |
Synthesis and Manufacturing
While a specific, detailed industrial-scale synthesis of this compound is not widely published in readily available literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A common strategy for the preparation of polysubstituted benzoic acids involves the oxidation of a corresponding aldehyde or a methyl group on the benzene (B151609) ring.
A likely precursor for the synthesis of this compound is 3-bromo-5-chloro-2-methoxybenzaldehyde . The synthesis of this aldehyde can be achieved through a multi-step process, and its subsequent oxidation would yield the desired carboxylic acid.
The oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents. A common and effective method is the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The reaction mixture is typically heated to drive the reaction to completion. Following the oxidation, an acidic workup is necessary to protonate the carboxylate salt and precipitate the final product, this compound.
Spectroscopic Data and Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons would appear as doublets in the aromatic region of the spectrum, with their chemical shifts influenced by the surrounding substituents. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. Distinct signals would be observed for the carboxyl carbon, the aromatic carbons (including those bonded to the bromo, chloro, and methoxy groups), and the methoxy carbon.
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretch of the carboxyl group. Additionally, characteristic peaks for the C-O stretch of the methoxy group and the C-Br and C-Cl bonds would be present in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (265.49 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom and one chlorine atom.
Research and Applications
Due to its specific substitution pattern, this compound is primarily of interest as a chemical intermediate in organic synthesis. The presence of multiple reactive sites—the carboxylic acid group and the halogenated aromatic ring—allows for a variety of subsequent chemical modifications.
The carboxylic acid group can be converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The bromo and chloro substituents on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
While specific research applications of this compound are not extensively documented, its analogues with similar substitution patterns have been utilized in the synthesis of biologically active molecules and functional materials. The unique combination of a carboxylic acid, a methoxy group, and two different halogens makes it a potentially valuable building block for the synthesis of novel compounds with tailored electronic and steric properties for various research purposes.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
JMFZDNNGRGRBEH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1Br)Cl)C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloro 2 Methoxybenzoic Acid and Analogues
Electrophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.com The feasibility and regioselectivity of such reactions on 3-Bromo-5-chloro-2-methoxybenzoic acid are dictated by the cumulative directing and activating or deactivating effects of the existing substituents.
The directing effects of the substituents are as follows:
-OCH3 (methoxy): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
-Br (bromo) and -Cl (chloro): Deactivating, ortho, para-directing groups. They withdraw electron density inductively (deactivating) but can donate electron density via resonance (directing).
-COOH (carboxylic acid): A deactivating, meta-directing group due to its strong electron-withdrawing nature through both induction and resonance. quora.com
In the case of this compound, the substituents occupy positions 2, 3, and 5. The only available position for substitution is C6. The powerful ortho, para-directing influence of the C2-methoxy group strongly directs incoming electrophiles to the C6 position. Conversely, the C5-chloro group also directs ortho to C6. The C3-bromo group directs para to C6. The C1-carboxyl group, being a meta-director, does not direct to C6.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Influence | Effect on Reactivity |
|---|---|---|---|---|
| -COOH | 1 | Electron-Withdrawing | meta | Deactivating |
| -OCH3 | 2 | Electron-Donating | ortho, para | Activating |
| -Br | 3 | Electron-Withdrawing | ortho, para | Deactivating |
Nucleophilic Aromatic Substitution Reactions on Halogenated Positions
Nucleophilic aromatic substitution (NAS) provides a route to replace halogen substituents with nucleophiles. This reaction typically proceeds via an addition-elimination (SNAr) mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
For this compound, the ring is substituted with three electron-withdrawing groups (in net effect): -COOH, -Br, and -Cl. These groups collectively reduce the electron density of the aromatic ring, making it more susceptible to attack by strong nucleophiles. youtube.com
Attack at C3 (displacing Bromide): A nucleophile attacking the C3 position would be para to the -COOH group and ortho to the -OCH3 and -Cl groups. The electron-withdrawing carboxyl and chloro groups would help stabilize the intermediate anion.
Attack at C5 (displacing Chloride): A nucleophile attacking the C5 position would be ortho to the -COOH group and meta to the -OCH3 group. The ortho carboxyl group would provide stabilization.
Transformations Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations.
Esterification of this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. However, the presence of the ortho-methoxy group introduces significant steric hindrance around the carboxyl group. This hindrance can slow the rate of esterification, requiring higher temperatures, longer reaction times, or the use of alternative methods. acs.org The Mitsunobu reaction, using a phosphine (B1218219) and an azodicarboxylate, is an effective method for esterifying sterically hindered benzoic acids under milder conditions. researchgate.net
The reverse reaction, ester hydrolysis, can be accomplished under either acidic or basic (saponification) conditions. quora.com High-temperature water or dilute alkali solutions have been shown to be effective for the hydrolysis of sterically hindered methyl benzoates, conditions which could be applicable to esters derived from the title compound. rsc.orgrsc.org
Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this process often requires harsh conditions. Heating the sodium salt with soda-lime (a mixture of NaOH and CaO) is a classic method, though temperatures can exceed 200-300°C for halogenated benzoic acids. google.comyoutube.com
More recent methodologies allow for decarboxylation under significantly milder conditions. Photoredox catalysis, for instance, can generate aryl radicals from benzoic acids, which are then trapped. nih.gov Copper-catalyzed decarboxylative reactions are also prominent. For example, a general protocol for the decarboxylative hydroxylation of benzoic acids to phenols using a copper catalyst at 35°C has been reported. nih.gov Peroxyl radicals have also been shown to induce the decarboxylation of benzoic acid. nih.gov
Halodecarboxylation, such as the Hunsdiecker reaction, involves the conversion of the carboxylic acid to a silver salt, followed by treatment with a halogen (e.g., bromine) to yield an aryl halide and CO2. This would convert this compound into 1,3-dibromo-5-chloro-2-methoxybenzene.
Table 2: Selected Methods for the Decarboxylation of Benzoic Acid Analogues
| Method | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Thermal | Soda-Lime (NaOH/CaO) | Heat (>200°C) | Arene | google.comyoutube.com |
| Photoredox Hydroxylation | Copper Catalyst, Light | 35°C | Phenol | nih.gov |
| Radical-Induced | AAPH, O2 | Heat | Arene | nih.gov |
The synthesis of amides from this compound is a key transformation. A common and reliable method involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.
Alternatively, direct coupling methods using various reagents can form the amide bond in a single step. Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts are frequently used. nih.govresearchgate.net More recently, catalytic methods using boric acid have been developed as a green and efficient alternative for the amidation of benzoic acids. researchgate.net
Reactivity of Halogen Substituents (Bromine and Chlorine)
The bromine and chlorine atoms on the aromatic ring serve as functional handles for carbon-carbon and carbon-heteroatom bond formation, primarily through organometallic chemistry. A key principle governing these reactions is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive in many organometallic processes.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for forming new C-C bonds. sigmaaldrich.comlibretexts.org The higher reactivity of the C-Br bond allows for selective cross-coupling at the C3 position while leaving the C-Cl bond at C5 intact. This selectivity is a common strategy in organic synthesis, enabling stepwise functionalization of polyhalogenated aromatics. The typical reactivity order for the aryl halide in these couplings is I > Br > OTf >> Cl. libretexts.orgyoutube.com
Metal-Halogen Exchange: This reaction involves treating the aryl halide with a strong organometallic base, typically an organolithium reagent like n-butyllithium, at low temperatures. wikipedia.org The reaction exchanges the halogen atom for a metal atom, creating a nucleophilic aryl-lithium or aryl-magnesium species that can react with various electrophiles. nih.gov The rate of exchange follows the trend I > Br > Cl, again allowing for the selective activation of the C3 position of this compound or its derivatives (e.g., its ester or amide to protect the acidic proton). wikipedia.orgtcnj.edu
Table 3: Reactivity of Halogen Substituents in Key Transformations
| Reaction Type | General Conditions | Reactivity Order | Outcome for Target Compound | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd Catalyst, Base, Boronic Acid/Ester | C-I > C-Br > C-Cl | Selective coupling at C3 (Br position) | libretexts.org |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For this compound, the presence of two halogen atoms, bromine and chlorine, offers sites for such cross-coupling reactions.
The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination : The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
In the case of this compound, the reaction is expected to be regioselective. The carbon-bromine (C-Br) bond is weaker and generally more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond. illinois.edu Computational studies on halobenzenes confirm that the C-X bond strength decreases with the increasing size of the halogen, making the C-Br bond more susceptible to cleavage by the palladium catalyst. illinois.edu Therefore, Suzuki-Miyaura coupling would preferentially occur at the C-3 position (bromine) over the C-5 position (chlorine), allowing for the selective introduction of an aryl or alkyl group at this site.
Studies on related ortho-substituted phenylboronic acids and poly-halogenated pyridines have demonstrated the feasibility of controlling regioselectivity in Suzuki-Miyaura reactions based on the differing reactivity of halogen substituents. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions can further influence the outcome and efficiency of the coupling. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table presents examples of reaction conditions for Suzuki-Miyaura couplings involving various aryl halides, illustrating the general requirements for this type of transformation.
| Aryl Halide Partner | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Ref. |
| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 95% | nih.gov |
| 2-Iodoglycals | Arylboronic Acids | L₂Pd(OAc)₂ | - | Aqueous Media | Good | nih.gov |
| Aryl Chlorides | Phenylboronic Acid | (NHC)-Pd Polymer | - | - | High | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | - | beilstein-journals.org |
Reduction Reactions (e.g., of Cyano Group to Amine)
While this compound does not possess a cyano (nitrile) group, its analogues containing this functionality are important synthetic intermediates. The reduction of a nitrile group to a primary amine (-CH₂NH₂) is a fundamental transformation in organic chemistry.
Several methods are available for this reduction:
Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Common catalysts include palladium (Pd), platinum (Pt), or Raney Nickel. libretexts.orgresearchgate.net This is often considered a "green" method, though it may require specialized high-pressure equipment.
Chemical Reduction with Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orglibretexts.org The reaction typically proceeds by nucleophilic attack of hydride ions on the nitrile carbon, followed by an acidic or aqueous workup. libretexts.org Other borane-based reagents, such as ammonia (B1221849) borane (B79455) or diisopropylaminoborane (B2863991) in the presence of LiBH₄, have also been developed for this purpose, sometimes offering greater functional group tolerance. organic-chemistry.org
The choice of reducing agent can be critical when other functional groups are present in the molecule to avoid unwanted side reactions. For instance, LiAlH₄ would also reduce the carboxylic acid group of the parent compound.
Table 2: Common Reagents for the Reduction of Aromatic Nitriles to Primary Amines This table summarizes common laboratory methods for the reduction of a cyano group on an aromatic ring, a reaction applicable to analogues of the title compound.
| Reagent / System | Typical Conditions | Advantages | Disadvantages | Ref. |
| H₂ / Raney Ni or Pd/C | Elevated pressure and temperature | Clean reaction, high yield | Requires specialized pressure apparatus | libretexts.orgresearchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous/acidic workup | Highly effective and rapid | Reduces many other functional groups (esters, acids, ketones) | libretexts.org |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol or other protic solvent | Milder than LiAlH₄, convenient | Can be substrate-dependent, may have variable yields | researchgate.net |
| Ammonia Borane (NH₃BH₃) | Thermal conditions, no catalyst needed | Tolerant of many functional groups, environmentally benign byproducts | Requires heating | organic-chemistry.org |
Oxidation Reactions (e.g., of Methyl Group to Carboxylic Acid)
The title compound, this compound, already contains a carboxylic acid group at its highest oxidation state. However, an analogue where the carboxylic acid is replaced by a methyl group could undergo oxidation to yield the corresponding benzoic acid. The oxidation of an aromatic methyl group (a benzylic position) is a common synthetic route to aromatic carboxylic acids.
Methods for this transformation include:
Strong Oxidizing Agents : Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are classic choices for oxidizing a methyl group on an aromatic ring to a carboxylic acid. These reactions are often performed under harsh conditions (e.g., heating in aqueous solution).
Catalytic and Milder Methods : To avoid the use of stoichiometric and often toxic heavy metals, alternative methods have been developed. Electrochemical oxidation offers a reagent-free approach to benzylic oxidation. nih.gov Another strategy involves a two-step process, such as the free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) to form a benzylic bromide, followed by oxidation to the aldehyde or carboxylic acid. researchgate.net
The electronic nature of the substituents on the aromatic ring can influence the ease of this oxidation. Electron-donating groups can facilitate the reaction, while strongly electron-withdrawing groups can make the methyl group more resistant to oxidation.
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms for transformations involving this compound and its analogues is crucial for optimizing reaction conditions and predicting outcomes. Modern chemical research heavily relies on a combination of experimental data and computational modeling to elucidate these pathways.
Elucidation of Reaction Mechanisms via Experimental and Computational Approaches
The reactivity of substituted benzoic acids is profoundly influenced by the electronic effects (inductive and resonance) of their substituents. nih.govmdpi.com Experimental techniques such as kinetic studies, isotopic labeling, and spectroscopic analysis of intermediates provide invaluable data about reaction pathways.
Complementing these experimental approaches, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mechanistic elucidation. psu.eduucl.ac.uk For substituted benzoic acids, DFT calculations can be used to:
Analyze Ground-State Properties : Calculations can determine electron distribution, molecular orbital energies, and descriptors like chemical potential and Fukui functions. nih.govnih.gov These properties correlate well with experimental observations, such as the acidity (pKa) of the benzoic acid. For example, electron-withdrawing groups like bromine and chlorine are known to stabilize the conjugate base (benzoate), thereby increasing the acidity of the parent acid. mdpi.compsu.edu
Model Reaction Pathways : By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. This allows researchers to compare different potential pathways and identify the most energetically favorable one.
Investigate Substituent Effects : DFT studies can precisely quantify the electronic influence of substituents like the methoxy (B1213986) group. The methoxy group's ability to coordinate with a metal catalyst, for instance, can influence the regioselectivity of C-H activation reactions, a finding supported by both DFT calculations and X-ray diffraction data. mdpi.com
Analysis of Transition States and Reaction Energetics
The transition state is the highest energy point along a reaction coordinate and represents the critical bottleneck for a chemical transformation. The energy required to reach this state is the activation energy, which determines the reaction rate.
Computational methods are uniquely suited to studying the geometry and energetics of these fleeting transition states. For reactions involving analogues of this compound, this analysis is key:
In Cross-Coupling Reactions : For the Suzuki-Miyaura reaction, calculations can model the transition states for the oxidative addition, transmetalation, and reductive elimination steps. libretexts.org Analyzing the energetics of oxidative addition to the C-Br versus the C-Cl bond can provide a quantitative prediction of the reaction's regioselectivity, confirming that C-Br bond cleavage is favored. illinois.edu
In Other Transformations : For reactions catalyzed by an external agent, such as an acid or a base, computational models can show how the catalyst interacts with the substrate to lower the activation energy. For example, in the reaction of benzoic acids, a catalyst can facilitate proton abstraction and stabilize the resulting anion, thereby accelerating the reaction. researchgate.net
By combining experimental evidence with detailed computational analysis of reaction energetics and transition state structures, a comprehensive and predictive understanding of the chemical behavior of complex molecules like this compound can be achieved.
Computational Chemistry and Theoretical Studies on 3 Bromo 5 Chloro 2 Methoxybenzoic Acid and Analogues
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods provide insights into geometry, energy, and electronic properties, which are crucial for understanding the reactivity and potential applications of chemical compounds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies. For aromatic compounds similar to 3-Bromo-5-chloro-2-methoxybenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for achieving accurate predictions of molecular structures. researchgate.netnih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. These optimized geometries are essential for further calculations of other molecular properties.
For instance, studies on related benzonitrile (B105546) and benzoic acid derivatives have successfully used DFT to determine bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.netresearchgate.net These calculations also provide thermodynamic properties, offering insights into the stability of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra) and other optical properties. mdpi.com By calculating the energies of electronic transitions, TD-DFT can identify the wavelengths at which a molecule absorbs light.
In studies of similar aromatic compounds, TD-DFT has been used to simulate UV-Vis spectra in various solvents, demonstrating how the electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are influenced by the surrounding medium. mdpi.com These calculations can elucidate the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions, which are characteristic of conjugated systems.
Molecular Orbital Analysis
The analysis of molecular orbitals provides a deeper understanding of the chemical reactivity and electronic properties of a molecule. The frontier molecular orbitals, in particular, play a key role in chemical reactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. nih.govmdpi.com
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. mdpi.com For aromatic acids and their derivatives, the distribution of the HOMO and LUMO is often spread across the π-conjugated system of the benzene (B151609) ring and the substituent groups. This delocalization of electron density is a key factor in their chemical behavior. Computational studies on analogous compounds have shown that the presence of electron-withdrawing and electron-donating groups can significantly alter the energies of the HOMO and LUMO and, consequently, the reactivity of the molecule.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-bromo-2-Hydroxypyridine (gas phase) | -6.880 | -1.475 | 5.405 |
| 2-amino-5-chloro benzophenone | - | - | - |
Note: Data for this compound is not available. The table presents data from analogous compounds to illustrate the application of HOMO-LUMO analysis.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Interactions
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govnih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability of the molecule arising from these electronic interactions.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule. mdpi.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas with a neutral potential.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions are crucial for interpreting experimental data and understanding the relationship between molecular structure and spectroscopic behavior.
The accuracy of these predictions is validated by comparing the calculated parameters with experimental results. For benzoic acid and its derivatives, studies have shown that DFT methods, particularly with basis sets like 6-311++G**, can provide optimized geometrical structures and vibrational frequencies that align well with experimental findings from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net However, discrepancies can arise. For instance, while ring deformational modes in substituted benzoic acids often show less than 1% deviation between computed and experimental Raman frequencies, larger deviations are frequently noted in stretching modes, such as for the C=O group. ias.ac.in These differences can be attributed to intermolecular interactions in the solid state, like hydrogen bonding, which are not always perfectly captured by calculations on a single molecule in the gas phase. ias.ac.in
Similarly, theoretical chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental spectra recorded in solvents like deuterated methanol. researchgate.net The comparison allows for the assignment of chemical shifts and provides insights into the electronic environment of the nuclei within the molecule.
Below is a representative table illustrating the comparison between theoretical and experimental vibrational frequencies for a substituted benzoic acid, highlighting the typical level of agreement.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Deviation (%) |
| C=O Stretch | 1685 | 1710 | 1.48 |
| C-O Stretch | 1310 | 1325 | 1.15 |
| O-H Bend | 1420 | 1435 | 1.06 |
| Ring C-C Stretch | 1605 | 1612 | 0.44 |
| Ring C-H Bend (out-of-plane) | 930 | 938 | 0.86 |
Note: Data is illustrative for a generic substituted benzoic acid and based on typical deviations reported in the literature. ias.ac.in
Solvation Models and Solvent Effects in Computational Studies
The chemical behavior of this compound in solution is significantly influenced by its interaction with solvent molecules. Computational studies account for these interactions using solvation models, which can be broadly categorized as implicit or explicit. wikipedia.org
Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov These models are computationally efficient and are widely used to calculate properties like solvation free energies and to model reactions in solution. nih.gov They are effective at capturing the bulk electrostatic effects of the solvent. For instance, studies on benzoic acid derivatives have used the SMD model to calculate solvation energy, which is a critical component in determining association Gibbs energy in a solvent. ucl.ac.uk
Explicit Solvation Models involve including a discrete number of solvent molecules around the solute. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For benzoic acid, quantum chemical calculations on small clusters with a varying number of water molecules (e.g., C₆H₅COOH·(H₂O)n) have been used to interpret UV-vis absorption spectra. rsc.org Such studies have shown that the effect of water on the spectra can be significant, particularly for the deprotonated species. rsc.org
Hybrid approaches that combine an explicit model for the first solvation shell with an implicit model for the bulk solvent are increasingly used to achieve a balance between accuracy and computational cost. nih.gov The choice of model is critical; for example, in pKa calculations, different implicit solvation models can yield significantly different results, highlighting the importance of model selection and validation. nih.gov The interaction with solvents that have a high hydrogen bond acceptor propensity can inhibit the formation of the hydrogen-bonded dimers typical of carboxylic acids, favoring instead interactions with the solvent. acs.org
| Solvation Model Type | Description | Common Examples | Typical Application for Benzoic Acids |
| Implicit | Treats the solvent as a continuous medium with a specific dielectric constant. Computationally efficient. | PCM, CPCM, SMD | Calculating solvation free energies, pKa prediction. nih.govnih.gov |
| Explicit | Includes a specific number of individual solvent molecules around the solute. Computationally intensive. | Water clusters | Studying specific hydrogen bonding, interpreting UV-vis spectra. rsc.org |
| Hybrid | Combines explicit solvent molecules for the first solvation shell with a continuum model for the bulk. | QM/MM | Achieving high accuracy for complex solute-solvent interactions. |
Reaction Path Analysis and Transition State Modeling for Mechanistic Elucidation
Computational chemistry provides deep insights into the mechanisms of chemical reactions involving this compound and its analogues. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products.
Reaction Path Analysis involves calculating the minimum energy path that connects reactants to products. This analysis helps in understanding the sequence of bond-breaking and bond-forming events that occur during a reaction. For complex organic reactions, this has become an essential tool for distinguishing between proposed mechanisms. rsc.org
Transition State (TS) Modeling is a cornerstone of mechanistic elucidation. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a critical parameter that determines the reaction rate.
For reactions involving benzoic acid derivatives, such as esterification or amide formation, computational modeling can elucidate the role of catalysts, the influence of substituents on the benzene ring, and the effect of the solvent. For example, theoretical studies can model the proton transfer steps and the tetrahedral intermediates involved in the reactions of the carboxylic acid group. The growing appreciation for the role of non-covalent interactions in stabilizing transition states has made their accurate modeling a key focus of recent computational studies. rsc.org
pKa Determination through Computational Methods
The acid dissociation constant (pKa) is a fundamental property of this compound, governing its ionization state in solution. Computational methods have become invaluable for predicting pKa values, especially for novel compounds where experimental determination is not yet feasible. nih.gov
The most common computational approach for pKa calculation is based on a thermodynamic cycle . This method dissects the dissociation process in solution into gas-phase and solvation steps, for which Gibbs free energies can be calculated more accurately. The cycle involves:
Calculating the gas-phase Gibbs free energy of deprotonation (ΔG_gas).
Calculating the Gibbs free energy of solvation (ΔG_solv) for the acidic form (HA), the conjugate base (A⁻), and the proton (H⁺).
Combining these values to obtain the Gibbs free energy of dissociation in solution (ΔG_aq), from which the pKa is derived.
ΔG_aq = ΔG_gas + ΔG_solv(A⁻) + ΔG_solv(H⁺) - ΔG_solv(HA)
The accuracy of pKa predictions is highly dependent on the level of theory, basis set, and the solvation model used. nih.govresearchgate.net Continuum solvent models like SMD or PCM are commonly employed for the solvation energy calculations. nih.govresearchgate.net Studies on substituted benzoic acids have shown that careful selection of the computational protocol is necessary to achieve good agreement with experimental values. For ortho-substituted benzoic acids, specific intramolecular interactions may require special consideration in the computational model. manchester.ac.uk While some computational methods have been challenged for certain classes of molecules like arylboronic acids, refined procedures that account for multiple conformations have yielded more consistent results. mdpi.com
| Computational Method | Key Features | Strengths | Challenges |
| Thermodynamic Cycle | Separates reaction into gas-phase and solvation components. nih.gov | Generally provides accurate pKa values when high-level methods are used. | Can be computationally expensive; accuracy depends heavily on the solvation model. researchgate.net |
| Direct Approach | Calculates the Gibbs free energy of dissociation directly in the solvent continuum. nih.gov | Less laborious and computationally faster than the full cycle. | May be less accurate as it bypasses the more rigorous gas-phase calculations. |
| Quantitative Structure-Property Relationship (QSPR) | Uses statistical correlations between molecular descriptors and experimental pKa values. researchgate.net | Fast prediction for large sets of similar compounds. | Requires a reliable experimental dataset for training; less based on first principles. |
Structure Reactivity and Structure Function Relationships of Halogenated Benzoic Acid Derivatives
Influence of Halogenation Patterns (Bromine and Chlorine) on Chemical Reactivity and Selectivity
The presence and positioning of halogen atoms on an aromatic ring significantly influence the molecule's chemical reactivity and the selectivity of its reactions. In 3-Bromo-5-chloro-2-methoxybenzoic acid, both bromine and chlorine atoms act as deactivating groups in electrophilic aromatic substitution reactions. This deactivation stems from their strong inductive electron-withdrawing effect, a consequence of their high electronegativity compared to carbon. msu.edulibretexts.orglibretexts.org This effect reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orglibretexts.org
While both halogens are deactivating, there are nuances in their influence. In electrophilic aromatic substitution, chlorine is generally a stronger deactivator than bromine. lumenlearning.com However, in other reaction types, such as cross-coupling reactions, bromoarenes are often more reactive than their chloroarene counterparts. nih.gov This is partly because the carbon-bromine bond is weaker than the carbon-chlorine bond, making it easier to break during catalytic cycles. Additionally, the bromine atom has a greater ability to form halogen bonds compared to chlorine, which can influence intermolecular interactions and reaction pathways. nih.gov
Role of the Methoxy (B1213986) Substituent in Aromatic System Activation and Deactivation
In stark contrast to the deactivating halogens, the methoxy (-OCH3) group at the 2-position of this compound is a powerful activating substituent in electrophilic aromatic substitution. The oxygen atom of the methoxy group possesses lone pairs of electrons that it can donate to the aromatic ring through p-π conjugation, a phenomenon also known as the resonance effect. msu.edulibretexts.org This donation of electron density significantly increases the nucleophilicity of the benzene ring, making it much more reactive towards electrophiles. For instance, anisole (B1667542) (methoxybenzene) undergoes electrophilic substitution about ten thousand times faster than benzene. msu.edulibretexts.orglibretexts.org
While the oxygen of the methoxy group is also electronegative and exerts an inductive electron-withdrawing effect, its resonance-donating effect is far more dominant. This makes the methoxy group a net activator. msu.edulibretexts.org The methoxy group is considered a moderate to strong activator and is ortho, para-directing, strongly favoring substitution at the positions ortho and para to it. youtube.com In this compound, the methoxy group's activating and directing effects will compete with and modify the influences of the halogen and carboxylic acid substituents.
Steric and Electronic Effects of Substituents on Reaction Outcomes and Pathways
The reactivity and regioselectivity of this compound are determined by the cumulative steric and electronic effects of its four substituents: bromo, chloro, methoxy, and carboxylic acid.
Electronic Effects:
Inductive Effect (-I): The bromine, chlorine, oxygen (of the methoxy group), and the carboxylic acid group all exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. libretexts.orglumenlearning.com
Resonance Effect (+R/-R): The methoxy group has a strong electron-donating resonance effect (+R) due to its lone pairs. msu.edulibretexts.org The halogen atoms also have a weaker +R effect for the same reason. The carboxylic acid group has an electron-withdrawing resonance effect (-R) as the carbonyl group can pull electrons from the ring.
Steric Effects: The physical size of the substituents can hinder attack at certain positions. The methoxy group and the bromine atom are relatively bulky, which can cause steric hindrance at the positions adjacent (ortho) to them. For example, in Friedel-Crafts alkylation, a bulky substituent can lead to a preference for the para product over the ortho product due to less steric crowding. lumenlearning.com In this compound, the position between the bromine and chlorine (position 4) and the position adjacent to the methoxy group (position 3, already occupied) and the carboxylic acid group would be sterically influenced.
The combination of these effects makes the remaining unsubstituted carbons on the ring (positions 4 and 6) electronically and sterically distinct, leading to specific outcomes in substitution reactions.
Comparative Analysis of Reactivity with Other Halogenated Aromatic Carboxylic Acids
The reactivity of this compound can be better understood through comparison with other halogenated aromatic carboxylic acids.
| Compound | Key Substituents | Expected Reactivity towards Electrophilic Aromatic Substitution |
| Benzoic Acid | -COOH | Deactivated, meta-directing. |
| 3,5-Dichlorobenzoic Acid | Two -Cl, -COOH | Strongly deactivated due to the presence of two deactivating halogens and a deactivating carboxyl group. |
| 3-Bromobenzoic Acid | One -Br, -COOH | Deactivated, but generally less so than 3,5-dichlorobenzoic acid. |
| This compound | -Br, -Cl, -COOH, -OCH3 | The powerful activating effect of the -OCH3 group counteracts the deactivating effects of the halogens and the carboxyl group, making the ring more reactive than halogenated benzoic acids lacking an activating group. |
Furthermore, in reactions involving the cleavage of the carbon-halogen bond, such as in palladium-catalyzed cross-coupling reactions, the C-Br bond in this compound would be expected to be more reactive than a C-Cl bond in a similar molecule. nih.gov
The reactivity of the carboxylic acid group itself, for instance in decarboxylation reactions, is also influenced by the other ring substituents. Aromatic acids with electron-withdrawing groups can undergo decarboxylative halogenation, a process where the carboxyl group is replaced by a halogen. acs.orgnih.gov The electronic nature of the substituents on the ring can affect the stability of intermediates and thus the reaction's feasibility.
Structure-Activity Relationship Studies in the Context of Chemical Transformations (excluding biological activity)
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its activity in chemical reactions. For this compound, the specific arrangement of its substituents dictates its reactivity profile in various chemical transformations.
The interplay of the activating methoxy group and the deactivating halogens and carboxyl group creates a unique reactivity map on the aromatic ring. For electrophilic substitution, the methoxy group directs towards its ortho and para positions (positions 3 and 1, both occupied, and position 5, occupied). The halogens also direct ortho and para, while the carboxyl group directs meta. The ultimate position of substitution will depend on the reaction conditions and the nature of the electrophile, with the most nucleophilic site being favored.
In the context of metal-catalyzed cross-coupling reactions, the different reactivities of the C-Br and C-Cl bonds allow for selective transformations. The C-Br bond can often be selectively reacted over the C-Cl bond, enabling the stepwise introduction of different functional groups at the 3-position.
Studies on other benzoic acid derivatives have shown that the flexibility of the carboxylic acid-containing substituent can influence reactivity. nih.gov While this is often explored in a biological context, the underlying principles of molecular conformation and interaction energies are fundamental to all chemical transformations. For instance, the ability of the substituents to form intramolecular hydrogen bonds or to induce a specific conformation of the carboxyl group can affect its reactivity and the accessibility of other parts of the molecule.
Research on the inhibition of enzymes by benzoic acid derivatives has highlighted the importance of specific substituent patterns for molecular interactions like hydrogen bonding and hydrophobic interactions. mdpi.com A hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, whereas a methoxy group at the same position had a negative effect. mdpi.com This suggests that the ability of the 2-substituent to act as a hydrogen bond donor is crucial in that specific interaction, an insight that can be extrapolated to other chemical reactions where such interactions are important.
Synthetic Utility and Applications of 3 Bromo 5 Chloro 2 Methoxybenzoic Acid and Analogues in Organic Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of halogen and methoxy (B1213986) groups on the benzoic acid scaffold makes 3-Bromo-5-chloro-2-methoxybenzoic acid and its analogues highly useful intermediates in the synthesis of intricate organic molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides. The halogen atoms serve as handles for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex structures.
For instance, analogues like 5-bromo-2-chlorobenzoic acid are pivotal in multi-step syntheses that require sequential, regioselective modifications. The differential reactivity of the bromine and chlorine atoms can be exploited under specific catalytic conditions to introduce different molecular fragments in a controlled manner. This step-wise construction is essential for building the complex frameworks of pharmacologically active compounds and other high-value organic molecules.
Role in the Development of Optoelectronic Materials
While direct applications of this compound in optoelectronic materials are not extensively documented, the broader class of substituted benzoic acid derivatives is recognized for its potential in this field. Benzoic acid derivatives are utilized in the development of liquid crystalline materials, sensors, and various optical devices. researchgate.net The synthesis of molecules for these applications often involves incorporating rigid aromatic cores, such as the one provided by this benzoic acid structure, to achieve desired material properties like thermal stability and specific electronic behaviors. The functional groups on the aromatic ring can be modified to tune the electronic and photophysical properties of the final material.
Precursor for the Synthesis of Specific Compound Classes (e.g., Biaryl Derivatives, 3-Benzylphthalides, Anthraquinone (B42736) Drugs)
The unique substitution pattern of this compound and its analogues makes them ideal precursors for several important classes of organic compounds.
Biaryl Derivatives : Aryl carboxylic acids serve as effective precursors for the synthesis of biaryl compounds. rsc.org Halogenated benzoic acids, in particular, are common starting materials for cross-coupling reactions, such as the Suzuki or Ullmann reactions, to form a C-C bond between two aromatic rings. Processes have been developed for preparing biphenyl (B1667301) derivatives by reacting halogenated benzene (B151609) compounds with a supported palladium catalyst. google.com This approach is fundamental to creating the core structures of many pharmaceuticals and functional materials.
3-Benzylphthalides : The utility of this compound as a direct precursor for the synthesis of 3-benzylphthalides is not widely established in the reviewed scientific literature.
Anthraquinone Drugs : Anthraquinone derivatives are a significant class of compounds used in medicine and as dyes. nih.govresearchgate.net An analogue, 2-bromo-5-methoxybenzoic acid, has been identified as a key intermediate in the synthesis of Urolithin A, which subsequently serves as a raw material for anthraquinone drugs that exhibit antitumor activity. google.com The synthesis of anthraquinone-based drugs often involves building upon a substituted benzene core, for which bromo-methoxybenzoic acids are suitable starting points. nih.govgoogle.com These compounds are valuable precursors for preparing anthraquinone derivatives for therapeutic applications. nih.govresearchgate.netarkat-usa.org
Ligand Chemistry and Coordination Compound Formation
The carboxylate group of this compound makes it a potential ligand for forming coordination complexes with various metal ions. While the coordination chemistry of this specific molecule is not extensively detailed, parallels can be drawn with structurally related compounds like 3,5-dinitrobenzoic acid (3,5-DNB). The 3,5-DNB molecule is a versatile ligand that utilizes its carboxylate and nitro groups to coordinate with metal ions, leading to the formation of diverse coordination complexes. nih.gov
Similarly, this compound can coordinate to metal centers primarily through its deprotonated carboxylate group. The halogen and methoxy substituents on the aromatic ring would modulate the electronic properties of the ligand, thereby influencing the stability, structure, and potential catalytic or biological activity of the resulting metal complexes. The formation of such coordination compounds is a key area in inorganic and medicinal chemistry, with applications in catalysis, materials science, and drug design. nih.gov
Starting Material for Pharmacologically Relevant Intermediates (e.g., for SGLT2 Inhibitors)
One of the most significant applications of analogues of this compound is in the synthesis of modern antidiabetic drugs. Specifically, 5-bromo-2-chlorobenzoic acid is a crucial starting material for producing a class of drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. These drugs, including Dapagliflozin and Empagliflozin, are widely used in the treatment of type 2 diabetes.
The synthesis of these complex inhibitors often begins with 5-bromo-2-chlorobenzoic acid, which is used to construct the diarylmethane core structure characteristic of this drug class. The process involves coupling the benzoic acid derivative with another aromatic ring, followed by several transformations to introduce a glucose-like moiety. The presence of the bromo and chloro substituents is critical for the initial coupling reactions that form the central C-aryl glucoside structure of the SGLT2 inhibitors. The high demand for these antidiabetic medications underscores the industrial importance of 5-bromo-2-chlorobenzoic acid as a key pharmaceutical intermediate.
Interactive Data Table: SGLT2 Inhibitors and Key Intermediates
| SGLT2 Inhibitor | Key Intermediate Derived from a Halobenzoic Acid | Starting Material Analogue |
| Dapagliflozin | 5-bromo-2-chloro-4'-ethoxydiphenylmethane | 5-Bromo-2-chlorobenzoic acid |
| Empagliflozin | (5-bromo-2-chlorophenyl)(4-((R)-tetrahydrofuran-3-yloxy)phenyl)methanone | 5-Bromo-2-chlorobenzoic acid |
| Canagliflozin | 2-(4-fluorobenzyl)-4-iodo-1-methoxy-5-methylbenzene | 5-Iodo-2-methylbenzoic acid |
Future Research Directions and Unexplored Avenues for 3 Bromo 5 Chloro 2 Methoxybenzoic Acid Research
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted benzene (B151609) rings like 3-Bromo-5-chloro-2-methoxybenzoic acid often requires multi-step procedures. Current synthetic strategies for similar compounds, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate for SGLT2 inhibitors, have been developed for large-scale production. thieme-connect.comresearchgate.net These processes often involve steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, starting from readily available materials like dimethyl terephthalate. thieme-connect.comresearchgate.net However, there is always a demand for more efficient and environmentally benign synthetic methods.
Future research should focus on the development of novel synthetic routes that offer higher yields, reduce the number of steps, and utilize greener reagents and solvents. For instance, exploring C-H activation and functionalization techniques could provide a more direct approach to introduce the bromo and chloro substituents at the desired positions, thereby minimizing the use of protecting groups and reducing waste. The development of catalytic systems that can selectively functionalize the aromatic ring in a one-pot reaction would be a significant advancement.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established reactions, scalable. thieme-connect.comresearchgate.net | Multiple steps, potential for low overall yield, use of harsh reagents. |
| C-H Activation/Functionalization | Atom economy, reduced number of steps. | Regioselectivity control, catalyst development and cost. |
| Flow Chemistry | Improved safety, better control over reaction parameters, potential for higher yields and purity. | Initial setup cost, optimization of flow conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |
In-depth Exploration of Novel Reaction Pathways and Mechanisms
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and discovering new reaction pathways. The electronic effects of the existing substituents (bromo, chloro, methoxy (B1213986), and carboxylic acid groups) play a significant role in directing the regioselectivity of further reactions.
Future research could employ kinetic studies and computational modeling to elucidate the mechanisms of key transformation steps. For example, a detailed investigation into the mechanism of bromination and chlorination of the 2-methoxybenzoic acid core would enable finer control over the isomer distribution. Exploring unconventional reaction conditions, such as microwave-assisted or sonochemical methods, could also lead to the discovery of novel and more efficient reaction pathways.
Investigation of New Derivatization Strategies and Applications
The primary interest in compounds like this compound lies in their potential as building blocks for more complex and functionally rich molecules. Given that a structurally related compound is a key intermediate for SGLT2 inhibitors used in diabetes therapy, a major avenue for future research is the synthesis of a library of derivatives of this compound and the evaluation of their biological activities. thieme-connect.comresearchgate.net
Derivatization strategies could focus on modifications of the carboxylic acid group, such as conversion to amides, esters, or ketones. For instance, the synthesis of 3-Bromo-5-chloro-2,6-dimethoxybenzamide demonstrates the feasibility of amide formation. scbt.com Furthermore, the aromatic ring could be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse substituents. The resulting derivatives could be screened for a wide range of biological activities, including but not limited to:
Antidiabetic agents: Targeting SGLT2 or other relevant proteins.
Anticancer agents: As inhibitors of kinases or other signaling pathways.
Antibacterial or antifungal agents: The halogenated aromatic core is a common feature in many antimicrobial compounds.
Advanced Integrated Computational and Experimental Studies
The integration of computational chemistry with experimental work can significantly accelerate the research and development process. In the context of this compound, computational studies can be employed in several key areas.
Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the aromatic ring, guiding the design of regioselective synthetic strategies. Molecular docking and virtual screening can be utilized to predict the binding affinity of its derivatives to various biological targets, thereby prioritizing the synthesis of compounds with the highest potential for therapeutic activity. For a similar compound, 4-Bromo-5-chloro-2-methoxybenzoic acid, some computational data is already available, which can serve as a starting point. chemscene.com
An integrated approach would involve a cycle of computational prediction, chemical synthesis, and experimental validation, leading to a more rational and efficient discovery pipeline.
Exploration of Stereoselective Synthesis of Chiral Analogues (if applicable)
While this compound itself is achiral, its derivatives can possess chiral centers. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.
Therefore, a crucial area for future research is the development of stereoselective synthetic methods for chiral analogues derived from this compound. This could involve the use of chiral catalysts, auxiliaries, or resolving agents to obtain enantiomerically pure compounds. The development of such methods is particularly important if the derivatives are intended for pharmaceutical applications, where strict control over stereochemistry is required. For example, if this compound were to be used in the synthesis of complex molecules like some SGLT-2 inhibitors, controlling the stereochemistry of subsequent additions would be critical.
Q & A
Basic: What are the recommended synthetic routes for 3-bromo-5-chloro-2-methoxybenzoic acid, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves functionalization of a benzoic acid scaffold. Key steps include halogenation (bromination/chlorination) and methoxylation. For example:
- Halogenation: Use electrophilic aromatic substitution with Br₂/FeBr₃ or Cl₂/FeCl₃ under controlled conditions to avoid over-substitution.
- Methoxy Introduction: Employ nucleophilic substitution (e.g., using NaOCH₃) on a pre-halogenated precursor.
Optimization strategies: - Monitor reaction progress via TLC or HPLC to identify intermediate stages.
- Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Purify via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
Basic: How can the structural integrity and purity of this compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with literature data. Key peaks: methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and carboxylic acid protons (broad ~δ 12–14 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 282.88 (C₈H₅BrClO₃⁻).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL .
Advanced: What crystallographic challenges arise with this compound, and how can SHELX software address them?
Methodological Answer:
Challenges include low crystal quality due to flexible methoxy groups and halogen disorder. Mitigation strategies:
- Crystal Growth: Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal lattice packing.
- SHELX Refinement:
Advanced: How do electronic effects of substituents influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The electron-withdrawing carboxylic acid group deactivates the ring, directing coupling to the para position of bromine. Key considerations:
- Catalyst Selection: Use Pd(PPh₃)₄ with K₂CO₃ base in THF/H₂O.
- Reactivity Order: Bromine (more reactive) undergoes coupling preferentially over chlorine.
- Monitoring: Track aryl boronate intermediate formation via GC-MS .
Data Contradiction: How to resolve discrepancies in reported yields for nucleophilic substitution reactions?
Methodological Answer:
Discrepancies often stem from solvent polarity, temperature, or competing pathways. Systematic approaches:
- DoE (Design of Experiments): Vary solvent (DMF vs. DMSO), temperature (80–120°C), and nucleophile equivalents.
- Mechanistic Probes: Use ¹⁸O isotopic labeling to track methoxy group displacement kinetics.
- Computational Modeling: Apply DFT (e.g., Gaussian) to assess transition-state energetics and identify rate-limiting steps .
Biological Activity: What methodologies are recommended to explore its potential as an enzyme inhibitor?
Methodological Answer:
- Enzyme Assays: Test against serine hydrolases or metalloproteases using fluorogenic substrates (e.g., AMC-tagged peptides).
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2), focusing on halogen bonding with active-site residues.
- SAR Analysis: Synthesize analogs (e.g., replacing Br with CN) and correlate structural variations with IC₅₀ values .
Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
